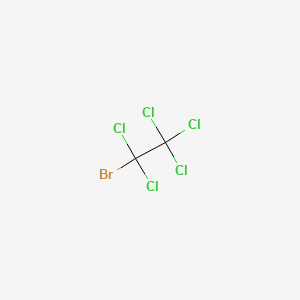![molecular formula C11H15O5PS B14437403 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene CAS No. 78996-27-7](/img/structure/B14437403.png)
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene is an organic compound that features a benzene ring substituted with a sulfonyl group, a methyl group, and a dimethoxyphosphorylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene typically involves multiple steps, starting from readily available benzene derivatives. The key steps include:
Electrophilic Aromatic Substitution: Introduction of the sulfonyl group onto the benzene ring using reagents like sulfur trioxide or chlorosulfonic acid.
Friedel-Crafts Alkylation: Introduction of the methyl group using reagents like methyl chloride and aluminum chloride.
Phosphorylation: Introduction of the dimethoxyphosphorylethenyl group using reagents like dimethyl phosphite and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The phosphorylethenyl group can be reduced to form phosphine derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: Reagents like bromine or nitric acid under controlled temperature and pressure.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene can be compared with other similar compounds, such as:
4-methylbenzenesulfonyl chloride: Similar in structure but lacks the phosphorylethenyl group.
Dimethyl phosphite: Contains the phosphoryl group but lacks the benzene ring and sulfonyl group.
Tosylmethyl isocyanide: Contains the sulfonyl and methyl groups but has an isocyanide group instead of the phosphorylethenyl group.
Propiedades
Número CAS |
78996-27-7 |
|---|---|
Fórmula molecular |
C11H15O5PS |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
1-[(E)-2-dimethoxyphosphorylethenyl]sulfonyl-4-methylbenzene |
InChI |
InChI=1S/C11H15O5PS/c1-10-4-6-11(7-5-10)18(13,14)9-8-17(12,15-2)16-3/h4-9H,1-3H3/b9-8+ |
Clave InChI |
HTPAOFAQVTXXHE-CMDGGOBGSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)/C=C/P(=O)(OC)OC |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)C=CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl [4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14437323.png)
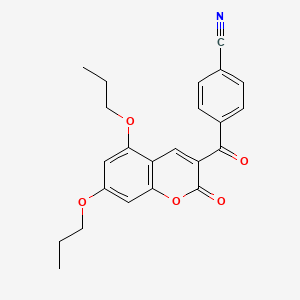
![Phosphonium, [7-(2-hexyl-1,3-dioxolan-2-yl)heptyl]triphenyl-, bromide](/img/structure/B14437337.png)
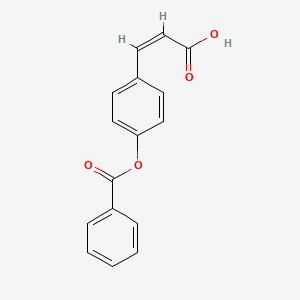
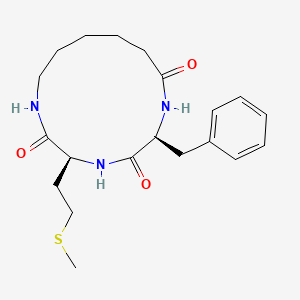

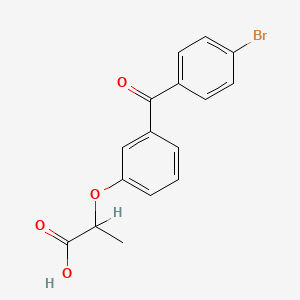
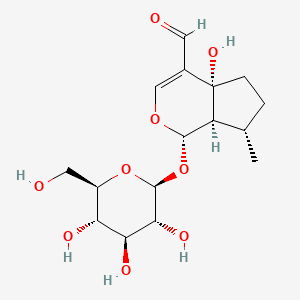
![3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-ol](/img/structure/B14437376.png)

![4-[(E)-(2,6-Dimethyl-4-nitrophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B14437394.png)
